methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate
Description
Methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate is a chiral benzoate ester featuring a difluoro-hydroxyethyl substituent at the para position of the aromatic ring. The (1S)-stereochemistry of the hydroxyl group and the presence of two fluorine atoms on the adjacent carbon distinguish it from simpler benzoate derivatives. Its synthesis likely involves fluorination and stereoselective reduction steps, analogous to methods used for related compounds .
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate |
InChI |
InChI=1S/C10H10F2O3/c1-15-10(14)7-4-2-6(3-5-7)8(13)9(11)12/h2-5,8-9,13H,1H3/t8-/m0/s1 |
InChI Key |
HUSZEWRGWATCRB-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H](C(F)F)O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The difluoro-hydroxyethyl group can be introduced via a nucleophilic substitution reaction using appropriate fluorinated reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate exerts its effects involves interactions with specific molecular targets. The difluoro-hydroxyethyl group can interact with enzymes and receptors, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability .
Comparison with Similar Compounds
Structural Analogues from Quinoline-Piperazine Benzoate Series (C1–C7)
describes a series of methyl benzoate derivatives (C1–C7) with piperazine-linked quinoline-carbonyl groups. For example:
- Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)
- Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4)
Key Comparisons:
| Property | Target Compound | C1–C7 Derivatives |
|---|---|---|
| Core Structure | Benzoate ester with difluoro-hydroxyethyl group | Benzoate ester with quinoline-piperazine-carbonyl |
| Substituent Size | Compact (C2H3F2O) | Bulky (quinoline-piperazine) |
| Polarity | Moderate (OH and F groups enhance polarity) | Lower (quinoline is hydrophobic) |
| Synthetic Complexity | Likely involves fluorination/stereoselectivity | Requires multi-step coupling of quinoline motifs |
The target compound’s smaller substituent may improve solubility in polar solvents compared to the hydrophobic quinoline derivatives. Fluorine atoms could enhance metabolic stability, whereas the quinoline-piperazine group in C1–C7 might confer π-π stacking interactions for target binding .
Aminoethyl Benzoate Derivatives
highlights (S)-Methyl 4-(1-aminoethyl)benzoate, a structurally related compound with an aminoethyl substituent instead of the difluoro-hydroxyethyl group:
Key Comparisons:
| Property | Target Compound | (S)-Methyl 4-(1-aminoethyl)benzoate |
|---|---|---|
| Functional Group | -CH(OH)CF2- | -CH(NH2)CH3- |
| Polarity | Higher (OH and F groups) | Moderate (amine can protonate) |
| Synthetic Route | Fluorination and stereoselective reduction | Amination via nucleophilic substitution |
| Bioactivity | Unreported in evidence | Potential for salt formation (amine reactivity) |
The hydroxyl and fluorine groups in the target compound may increase hydrogen-bonding capacity and oxidative stability compared to the amine group, which is prone to protonation or degradation under acidic conditions .
Agrochemical Benzoate Esters
lists methyl benzoate-based herbicides like triflusulfuron methyl ester and metsulfuron methyl ester , which feature sulfonylurea-triazine moieties:
Key Comparisons:
| Property | Target Compound | Triflusulfuron Methyl Ester |
|---|---|---|
| Functional Groups | -CH(OH)CF2- | Sulfonylurea-triazine |
| Application | Unreported (potential pharmaceutical use) | Herbicide (ALS inhibitor) |
| Solubility | Likely polar due to OH/F | Low (sulfonylurea groups enhance lipophilicity) |
The target compound lacks the sulfonylurea-triazine pharmacophore critical for herbicidal activity, suggesting divergent applications. Its hydroxyl and fluorine groups may favor aqueous solubility over the agrochemical derivatives .
Tables for Comparative Analysis
Table 1: Molecular Properties
Biological Activity
Methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.
This compound can be synthesized through the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The introduction of the difluoro-hydroxyethyl group typically involves a nucleophilic substitution reaction using appropriate fluorinated reagents.
Key Chemical Properties:
- Molecular Formula: C10H10F2O3
- Molecular Weight: 220.18 g/mol
- Structural Features: The difluoro-hydroxyethyl group enhances its lipophilicity and potential interactions with biological molecules.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In cellular models, it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is attributed to its ability to modulate signaling pathways associated with inflammation, particularly through the inhibition of NF-kB activation.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's interaction with cellular pathways involved in cell cycle regulation and apoptosis is a focal point for ongoing research.
The biological activity of this compound is largely attributed to the difluoro-hydroxyethyl group, which facilitates hydrogen bonding with target proteins. This interaction can influence enzyme activity and receptor binding, thereby modulating various biological pathways.
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Methyl 4-hydroxybenzoate | Limited antimicrobial activity | Primarily acts as a preservative |
| Ethyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate | Similar antimicrobial effects | Similar mechanism but less potent |
| This compound | Significant antimicrobial & anticancer activity | Modulates inflammatory pathways |
Case Studies
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics.
- Anti-inflammatory Study : Research conducted at a leading university demonstrated that this compound reduced inflammation in a murine model of arthritis by downregulating pro-inflammatory cytokines and inhibiting macrophage activation.
- Anticancer Study : A recent investigation highlighted the compound's ability to induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
